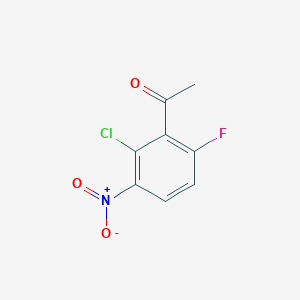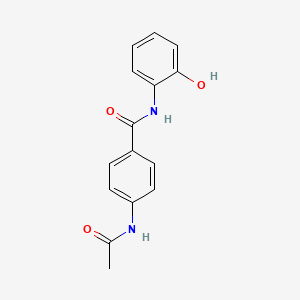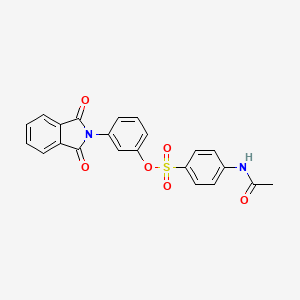
1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro, fluoro, and nitro group attached to a benzene ring, with an ethanone moiety
准备方法
The synthesis of 1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-chloro-6-fluoroacetophenone to introduce the nitro group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong bases like sodium hydroxide for nucleophilic substitution
科学研究应用
1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of 1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone and its derivatives often involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
相似化合物的比较
1-(2-Chloro-6-fluoro-3-nitrophenyl)ethanone can be compared with similar compounds such as:
1-(2,6-Dichloro-3-fluorophenyl)ethanone: This compound has two chloro groups instead of one, which can affect its reactivity and biological activity.
1-(2-Fluoro-3-nitrophenyl)ethanone: Lacks the chloro group, which may result in different chemical and biological properties.
1-(2-Chloro-4-fluoro-5-nitrophenyl)ethanone: The position of the nitro group is different, which can influence the compound’s reactivity and applications
属性
分子式 |
C8H5ClFNO3 |
|---|---|
分子量 |
217.58 g/mol |
IUPAC 名称 |
1-(2-chloro-6-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFNO3/c1-4(12)7-5(10)2-3-6(8(7)9)11(13)14/h2-3H,1H3 |
InChI 键 |
WHOVAHSEXABIJX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B15150319.png)

![5-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15150334.png)
![2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B15150340.png)
![5,5'-[biphenyl-4,4'-diylbis(oxy)]bis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15150343.png)

![2,4-Difluorobenzyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B15150353.png)
![2-(4-Ethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B15150368.png)
![3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B15150374.png)
![N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15150378.png)
![2-[(3-chlorophenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B15150393.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B15150397.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B15150399.png)

